molecular formula C11H19NO B2400835 4-(3,3-Dimethylazetidin-1-yl)cyclohexan-1-one CAS No. 1513233-06-1

4-(3,3-Dimethylazetidin-1-yl)cyclohexan-1-one

Numéro de catalogue: B2400835
Numéro CAS: 1513233-06-1
Poids moléculaire: 181.279
Clé InChI: CWAGRDYHBLGHBG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“4-(3,3-Dimethylazetidin-1-yl)cyclohexan-1-one”, also known as DMAC or alpha-dimethylcyclohexanone oxime, is a cyclic amide and a widely used reagent in organic chemistry. It has a molecular weight of 181.28 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H19NO/c1-11(2)7-12(8-11)9-3-5-10(13)6-4-9/h9H,3-8H2,1-2H3 . This indicates that the molecule consists of 11 carbon atoms, 19 hydrogen atoms, and 1 oxygen atom.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature is -10°C .

Applications De Recherche Scientifique

Anticancer Drug Potential

Compounds related to 4-(3,3-Dimethylazetidin-1-yl)cyclohexan-1-one have been studied for their potential in developing new anticancer drugs. Chromene derivatives synthesized from dimedone and barbituric acid exhibited properties suggesting their use as DNA intercalators, qualifying them as leads for anticancer drug development (Santana et al., 2020).

Organic Synthesis

The molecule forms part of a class of compounds used in organic synthesis. The diastereoselective synthesis of 3,3-dimethylazetidines, to which this compound is related, has been explored. This synthesis route offers a new strategy for creating bioactively important 3,3-dimethylazetidines (Jin et al., 2016).

Synthesis of Key Intermediates

This compound is involved in the synthesis of key intermediates for certain pharmaceuticals. For instance, it has been used in the preparation of premafloxacin, an antibiotic for veterinary use (Fleck et al., 2003).

Focal Adhesion Kinase Studies

Studies involving this compound have contributed to understanding focal adhesion kinase (FAK), a protein associated with cancerous growth. Molecular docking studies with FAK domain using derivatives of cyclohexane, which include structures similar to this compound, have indicated potential anticancer properties (Kokila et al., 2017).

Cyclization Reactions

The compound is relevant in cyclization studies, particularly in understanding the reaction mechanisms and pathways. Research into cycloaddition of carbodiimides to N-alkenylidenetriflamides, involving related compounds, has helped elucidate the mechanisms of cyclization reactions (Shainyan et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Propriétés

IUPAC Name

4-(3,3-dimethylazetidin-1-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-11(2)7-12(8-11)9-3-5-10(13)6-4-9/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAGRDYHBLGHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C2CCC(=O)CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513233-06-1
Record name 4-(3,3-dimethylazetidin-1-yl)cyclohexan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.